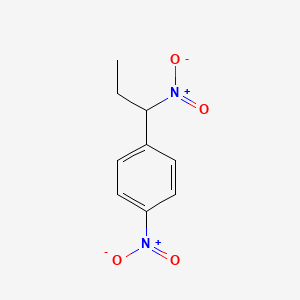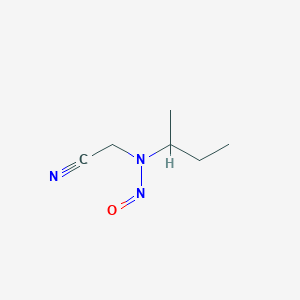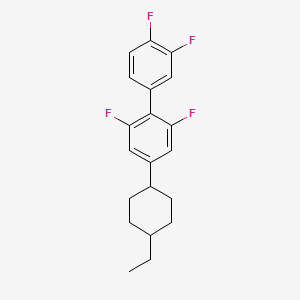![molecular formula C16H23N3O2 B14282612 6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione CAS No. 138531-43-8](/img/structure/B14282612.png)
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione is a chemical compound known for its unique structure and properties It belongs to the class of quinoxaline derivatives, which are known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 2,3-dione derivatives with 2-(dipropylamino)ethylamine. The reaction is usually carried out in the presence of a suitable catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different properties and applications.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction may produce dihydroquinoxaline derivatives.
Wissenschaftliche Forschungsanwendungen
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, it may act as an agonist or antagonist at specific receptor sites, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[2-(Dipropylamino)ethyl]-1,2-benzenediol
- 2-[2-(Dipropylamino)ethyl]-6-nitro-alpha-oxobenzenepropanoic Acid
- Ropinirole hydrochloride
Uniqueness
6-[2-(Dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione is unique due to its specific structure and the presence of both quinoxaline and dipropylaminoethyl groups This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds
Eigenschaften
CAS-Nummer |
138531-43-8 |
|---|---|
Molekularformel |
C16H23N3O2 |
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
6-[2-(dipropylamino)ethyl]-1,4-dihydroquinoxaline-2,3-dione |
InChI |
InChI=1S/C16H23N3O2/c1-3-8-19(9-4-2)10-7-12-5-6-13-14(11-12)18-16(21)15(20)17-13/h5-6,11H,3-4,7-10H2,1-2H3,(H,17,20)(H,18,21) |
InChI-Schlüssel |
DNYASGKTDDBVRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN(CCC)CCC1=CC2=C(C=C1)NC(=O)C(=O)N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


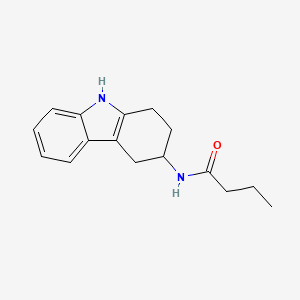

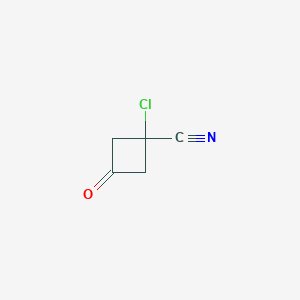

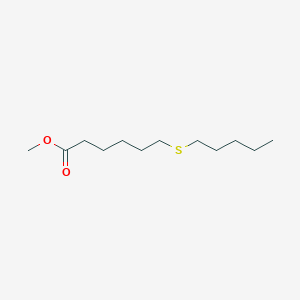
![3-{6-[(4-Ethenylphenyl)methoxy]hexyl}-1,3-oxazolidin-2-one](/img/structure/B14282550.png)
![1-{[Bromo(dimethyl)silyl]methyl}pyridin-2(1H)-one](/img/structure/B14282551.png)
![2-{2-[(Trimethylsilyl)methoxy]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B14282556.png)
![Dimethyl[2-(pyridin-4-yl)ethyl]silanol](/img/structure/B14282563.png)
![6-Methylidenespiro[4.5]decan-2-one](/img/structure/B14282566.png)
